alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride
Brand Name: Vulcanchem
CAS No.: 19644-91-8
VCID: VC20816856
InChI: InChI=1S/C21H27N3O2.ClH/c1-16-6-8-18(9-7-16)15-26-20-5-3-4-19(14-20)23-21(25)17(2)24-12-10-22-11-13-24;/h3-9,14,17,22H,10-13,15H2,1-2H3,(H,23,25);1H
SMILES: CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl
Molecular Formula: C21H28ClN3O2
Molecular Weight: 389.9 g/mol

alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride

CAS No.: 19644-91-8

Cat. No.: VC20816856

Molecular Formula: C21H28ClN3O2

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride - 19644-91-8

Specification

CAS No. 19644-91-8
Molecular Formula C21H28ClN3O2
Molecular Weight 389.9 g/mol
IUPAC Name N-[3-[(4-methylphenyl)methoxy]phenyl]-2-piperazin-1-ylpropanamide;hydrochloride
Standard InChI InChI=1S/C21H27N3O2.ClH/c1-16-6-8-18(9-7-16)15-26-20-5-3-4-19(14-20)23-21(25)17(2)24-12-10-22-11-13-24;/h3-9,14,17,22H,10-13,15H2,1-2H3,(H,23,25);1H
Standard InChI Key SNRABFVOMPQJEI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl
Canonical SMILES CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator